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molecular formula C9H13NOS B8744333 5-(Diethylamino)thiophene-2-carbaldehyde CAS No. 51082-93-0

5-(Diethylamino)thiophene-2-carbaldehyde

Cat. No. B8744333
M. Wt: 183.27 g/mol
InChI Key: IJXNNFZFKQMSPR-UHFFFAOYSA-N
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Patent
US08034895B2

Procedure details

In a round flask (100 mL) was added 5-bromothiophene-2-carboxaldehyde (1.37 mL) in 15 mL of distilled water. Diethylamine (12 mL) was added slowly, followed by refluxing for six days. Purification by flash chromatography provided the title compound as a brownish oil (1.13 g, 54%). 1H-NMR (300 MHz, [D] acetone): δ=9.46 (s, 1H), 7.56 (d, 1H, 3J=4.4 Hz), 6.07 (d, 1H, 3J=4.4 Hz), 3.485 (q, 4H, 3J=7.1 Hz), 1.23 (t, 6H, 3J=7.1 Hz). 13C-NMR (300 MHz, [D] acetone): δ=179.2, 166.0, 140.8, 125.9, 102.8, 47.6, 11.8.
Quantity
1.37 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[CH2:9]([NH:11][CH2:12][CH3:13])[CH3:10]>O>[CH2:9]([N:11]([CH2:12][CH3:13])[C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1)[CH3:10]

Inputs

Step One
Name
Quantity
1.37 mL
Type
reactant
Smiles
BrC1=CC=C(S1)C=O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for six days
Duration
6 d
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C(S1)C=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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